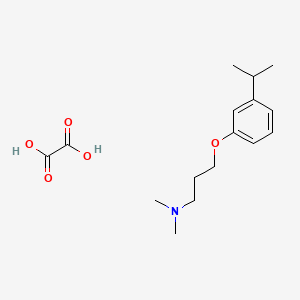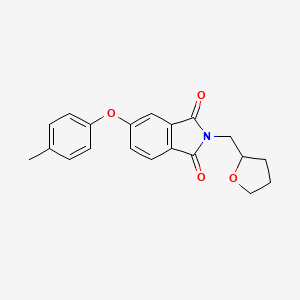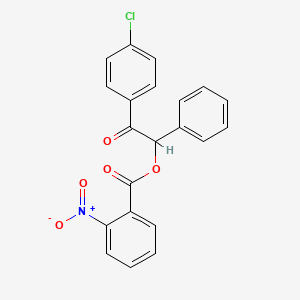![molecular formula C22H22N2O3 B4042862 3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B4042862.png)
3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
Übersicht
Beschreibung
3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one is a complex organic compound with a unique structure that includes a piperidine ring, a naphthalene moiety, and a pyridinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the naphthalene and pyridinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of 3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives, naphthalene-containing compounds, and pyridinone-based molecules. Examples include:
- 3-hydroxy-4-naphthalen-2-ylpiperidine
- 6-methyl-1H-pyridin-2-one
- Naphthalene-2-carboxylic acid derivatives
Uniqueness
What sets 3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring, naphthalene moiety, and pyridinone ring in a single molecule allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-6-9-19(21(26)23-14)22(27)24-11-10-18(20(25)13-24)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12,18,20,25H,10-11,13H2,1H3,(H,23,26)/t18-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPWJIQKZIIUMR-AZUAARDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042792.png)
![4-methoxy-3-nitro-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B4042793.png)

![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine](/img/structure/B4042806.png)
![4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042807.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4042815.png)


![(4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4042846.png)
![8-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4042859.png)
![2-[(5E)-5-[(2-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4042869.png)
![N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate](/img/structure/B4042878.png)
![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine](/img/structure/B4042885.png)
